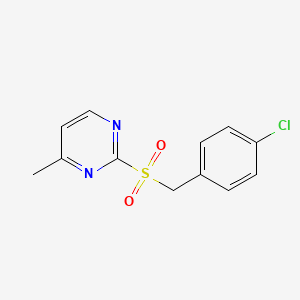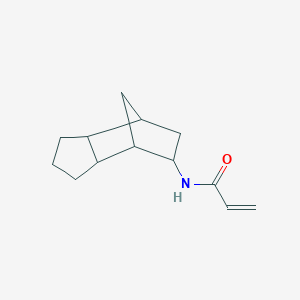
C12Cccc2C2CC(NC(=O)C=C)C1C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "C12Cccc2C2CC(NC(=O)C=C)C1C2" appears to be a complex organic molecule, possibly a cyclic structure with a nitrogen-containing group (amide) and a double bond within the side chain. The exact nature and characteristics of this compound would require a detailed analysis of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or to build the carbon skeleton of the molecule. In the context of the provided papers, the synthesis of diatomic carbon (C2) at room temperature as described in paper is a significant advancement, although it does not directly relate to the synthesis of the compound . Similarly, the synthesis of C12A7-O^2- nanoparticles using the citric acid sol–gel combustion method and the stereoselective synthesis of fragments of amphidinolides showcase the diversity of synthetic approaches in organic chemistry. However, none of these papers directly address the synthesis of the compound "this compound".
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and properties. The papers provided discuss various carbon structures, such as the electride C12A7 , the orthorhombic C14 carbon allotrope , and the role of C1 units in polymerization . These studies highlight the importance of molecular structure but do not provide information on the specific structure of "this compound".
Chemical Reactions Analysis
Chemical reactions involving carbon compounds can be highly diverse. For instance, the quadruple cleavage of chlorodifluoromethane to yield a C1 source for the assembly of N-containing compounds and the catalytic conversion of C1 molecules into valuable products are examples of the types of reactions that carbon-containing compounds can undergo. These reactions are indicative of the potential reactivity of the compound , but they do not provide specific reactions related to "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers provided discuss properties such as the conductivity of electride C12A7 , the emission current density of O^2- in C12A7-O^2- nanoparticles , and the mechanical and electronic properties of the C14 carbon allotrope . While these properties are interesting, they do not pertain to the compound "this compound".
Applications De Recherche Scientifique
Désoxyribozymes fluorescentes et colorimétriques
Le groupe de recherche dirigé par le Dr Edward Curtis a développé deux nouvelles molécules d'ADN catalytiques (désoxyribozymes) capables de révéler la présence de molécules cibles par fluorescence ou par couleur. Ces désoxyribozymes, nommées Aurora (fluorescence violette) et Apollon (couleur jaune), présentent un potentiel significatif dans diverses applications :
Aurora (Fluorescence violette) :En résumé, ces composés offrent des possibilités excitantes en matière de diagnostics, d'imagerie et de communication. Les chercheurs continuent d'explorer leur potentiel dans divers domaines scientifiques . N'hésitez pas à nous contacter si vous avez besoin de plus amples informations ou si vous avez des questions supplémentaires !
Propriétés
IUPAC Name |
N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-13(15)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQMIBAXNOGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CC1C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

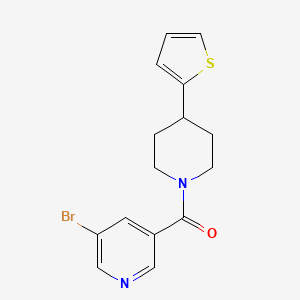
amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
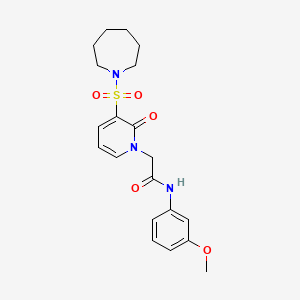
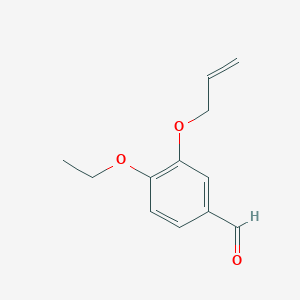
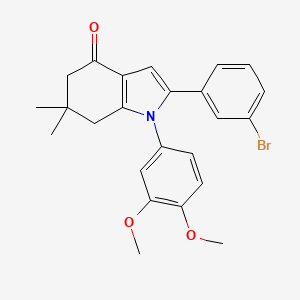

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

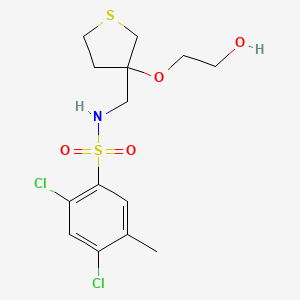

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)
